Gomisin M2

Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of compounds produced by living organisms. These compounds often possess diverse and complex structures and can exhibit a wide range of biological activities. Gomisin M2 fits within this domain as a secondary metabolite isolated from plants, highlighting the potential of natural sources as a reservoir for discovering bioactive molecules. ontosight.aichim.it Research in this area often focuses on the isolation, structural elucidation, synthesis, and biological evaluation of these compounds. chim.itrsc.org

Significance of Lignans (B1203133) in Biomedical Research

Lignans, as a class of natural products, are significant in biomedical research due to their diverse pharmacological properties. bohrium.comrsc.orgnih.gov They are formed from the dimerization of phenylpropanoid units, typically linked by a β-β' (8-8') bond. taylorfrancis.comchim.itmdpi.com This structural feature contributes to their varied biological activities, which have been explored for potential therapeutic applications. bohrium.comchim.itrsc.org Some lignans are also converted by gut microbiota into mammalian lignans like enterodiol (B191174) and enterolactone, which have been studied for their potential health benefits. nih.govoregonstate.edunih.gov Research on lignans has seen significant growth, particularly in the areas of pharmacology and chemistry. nih.gov

Historical and Ethnobotanical Context of this compound Source Plants

This compound is primarily derived from plants of the Schisandra genus, notably Schisandra chinensis and Schisandra rubriflora. cymitquimica.comontosight.aimedchemexpress.com Schisandra chinensis, also known as Chinese magnolia vine, has a long history of use in traditional medicine in China, Korea, and Japan. bohrium.comherbrally.comnih.gov It is considered a tonic herb and has been traditionally used for various ailments, including liver and neurological conditions. bohrium.comherbrally.comresearchgate.net The fruit of S. chinensis is the most commonly used part in traditional medicine. herbrally.comfrontiersin.org Ethnobotanical surveys indicate that other parts of S. chinensis, such as stems, leaves, and roots, have also been used. frontiersin.org The historical use of Schisandra species in traditional medicine provides an ethnobotanical context for the investigation of compounds like this compound. herbrally.comnih.gov

Detailed Research Findings

Research into this compound has revealed several notable biological activities. It has been shown to exhibit antioxidant, anti-inflammatory, and hepatoprotective effects. cymitquimica.com Studies have also investigated its potential neuroprotective properties. cymitquimica.com

Detailed findings include its activity in inhibiting mast cell-mediated allergic inflammation by affecting signaling pathways and intracellular calcium levels. medchemexpress.comfrontiersin.org this compound has demonstrated the ability to suppress mast cell degranulation and the release of pro-inflammatory cytokines. frontiersin.org In in vivo models, oral administration of this compound suppressed allergic reactions. frontiersin.org

Furthermore, this compound has been studied for its potential anti-cancer effects. ontosight.aimedchemexpress.comaging-us.com Research has indicated that it can suppress the proliferation of certain cancer cells, including breast cancer stem cells, and induce apoptosis. aging-us.comnih.gov These effects have been linked to the downregulation of pathways involved in cancer cell self-renewal. aging-us.comnih.gov

This compound has also shown promise in alleviating inflammatory skin conditions. mdpi.comspandidos-publications.com Studies in mouse models of atopic dermatitis and psoriasis have indicated that this compound can reduce skin inflammation, epidermal and dermal thickness, and the infiltration of inflammatory cells. mdpi.comspandidos-publications.com Its anti-inflammatory effects in keratinocytes have been associated with the inhibition of key signaling pathways. mdpi.comspandidos-publications.com

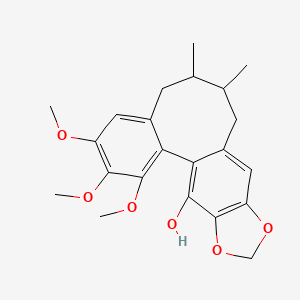

The chemical structure of this compound is CHO with a molecular weight of 386.44 g/mol . cymitquimica.comfda.gov Its systematic name is (6S,7R,13aR)-5,6,7,8-Tetrahydro-1,2,3-trimethoxy-6,7-dimethylbenzo ontosight.aibohrium.comcycloocta[1,2-f] cymitquimica.comontosight.aibenzodioxol-13-ol. cymitquimica.comontosight.ai

Here is a summary of some reported biological activities of this compound:

| Activity | Description | Source Plant |

| Antioxidant | Protects cells from damage caused by free radicals. ontosight.ai | Schisandra chinensis cymitquimica.com |

| Anti-inflammatory | Inhibits production of pro-inflammatory cytokines. ontosight.ai | Schisandra chinensis cymitquimica.com |

| Hepatoprotective | Protective effects against liver damage. cymitquimica.com | Schisandra chinensis cymitquimica.com |

| Neuroprotective | Potential role in cognitive health. cymitquimica.com | Schisandra chinensis cymitquimica.com |

| Anti-allergic | Inhibits mast cell degranulation and mediator release. frontiersin.org | Schisandra chinensis frontiersin.org |

| Anti-cancer | Suppresses proliferation of certain cancer cells and induces apoptosis. aging-us.comnih.gov | Schisandra viridis, Schisandra chinensis medchemexpress.comaging-us.com |

| Anti-HIV | Inhibits HIV replication in vitro. medchemexpress.com | Schisandra rubriflora medchemexpress.com |

| Anti-atopic dermatitis | Alleviates skin lesions and inhibits inflammatory pathways. mdpi.comnih.gov | Schisandra chinensis mdpi.comnih.gov |

| Anti-psoriasis | Alleviates skin inflammation by inhibiting inflammatory pathways. spandidos-publications.com | Schisandra chinensis spandidos-publications.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXWOMYBJCSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318538 | |

| Record name | Gomisin M2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-45-4 | |

| Record name | Gomisin M2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82425-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin M2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Isolation Methodologies of Gomisin M2

Botanical Sources of Gomisin M2

This compound is primarily found in the fruits and sometimes leaves of certain Schisandra species. These plants have a history of use in traditional medicine in various parts of Asia.

Schisandra chinensis (Turcz.) Baill.

Schisandra chinensis, commonly known as Chinese magnolia vine, is a well-established source of this compound. The fruits of S. chinensis are particularly rich in various lignans (B1203133), including this compound. frontiersin.orgnih.govspandidos-publications.comnih.govjst.go.jpmdpi.com S. chinensis is recognized in traditional Chinese medicine and Western herbal medicine and is utilized for various purposes. frontiersin.orgnih.gov The plant contains a variety of bioactive constituents, such as lignans, triterpenoids, polysaccharides, and sterols. frontiersin.orgspandidos-publications.com this compound is considered one of the active lignan (B3055560) components found in S. chinensis. frontiersin.orgnih.gov

Schisandra rubriflora

Schisandra rubriflora is another botanical source from which this compound has been isolated. chemfaces.commedchemexpress.comnih.govacs.org Studies on the fruits of S. rubriflora have led to the identification of this compound alongside other dibenzocyclooctadiene lignans. chemfaces.comnih.govacs.org

Schisandra viridis A. C. Smith (Baizuan)

This compound has also been isolated from Schisandra viridis, an ethnic Chinese Yao medicine known as Baizuan. nih.govnih.govnih.govresearchgate.netfrontiersin.org The leaves of Schisandra viridis are traditionally used, and research has identified this compound as one of the active principles present in extracts of this plant. nih.gov

Extraction and Purification Techniques of this compound

The isolation of this compound from its botanical sources typically involves a combination of solvent extraction and chromatographic separation techniques. These methods aim to extract the lignans from the plant material and then purify this compound from the complex mixture of compounds.

Solvent Extraction Methodologies

Solvent extraction is a common initial step in isolating this compound from plant materials. For instance, fruits of Schisandra chinensis have been subjected to extraction using 95% ethanol (B145695) at room temperature for several days. frontiersin.orgnih.govspandidos-publications.com Following the initial ethanolic extraction, the extract can be evaporated and then successively partitioned with various solvents such as dichloromethane, ethyl acetate, and n-butanol to further fractionate the compounds based on their polarity. nih.govspandidos-publications.com Another study mentions the use of an ethanolic extract of the fruits of Schisandra rubriflora. chemfaces.comnih.govacs.org Ethanol and water extracts of Schisandra viridis have also been utilized in the isolation process. nih.gov Supercritical CO2 extraction with ethanol as a co-solvent has also been explored for extracting lignans from Schisandra chinensis. mdpi.com

Chromatographic Separation Approaches

Chromatographic techniques are essential for purifying this compound from the crude extracts obtained through solvent extraction. Silica gel column chromatography is frequently employed, often with a gradient elution using solvent mixtures like ether/acetone. frontiersin.orgnih.govspandidos-publications.comfrontiersin.org This step helps to separate the extract into several fractions. Further purification of fractions containing this compound is achieved using techniques such as Sephadex LH-20 column chromatography, eluting with solvent systems like methanol/water. frontiersin.orgnih.govspandidos-publications.comfrontiersin.org Medium-pressure liquid chromatography (MPLC) and semi-preparative high-performance liquid chromatography (HPLC) are also utilized for final purification, employing mobile phases such as methanol/water at varying ratios. frontiersin.orgnih.govspandidos-publications.comfrontiersin.org These chromatographic methods allow for the isolation of this compound with high purity. For example, this compound isolated from S. chinensis has been reported to have a purity of at least 94.2% or 94.8% as confirmed by HPLC analysis. frontiersin.orgnih.govspandidos-publications.comfrontiersin.org

Detailed research findings on extraction yields and chromatographic parameters can be presented in data tables. For example, one study reported a yield of 64 mg of this compound from 20 kg of S. chinensis fruits, corresponding to a yield of 0.012%. frontiersin.orgfrontiersin.org

Example Data for Potential Interactive Table (based on search result frontiersin.orgfrontiersin.org):

| Plant Material Source | Amount Processed | Extraction Solvent | Extraction Method/Conditions | Yield of this compound | Percentage Yield |

| Schisandra chinensis fruits | 20 kg | 95% Ethanol | Room temperature, 5 days | 64 mg | 0.012% |

Example Data for Potential Interactive Table (based on search result nih.govspandidos-publications.com):

| Chromatography Step | Stationary Phase | Mobile Phase | Resulting Fractions |

| Silica gel column | Silica gel | Ether/acetone gradient | Five major fractions |

| Sephadex LH-20 column | Sephadex LH-20 | Methanol/H₂O (1:1) | Two sub-fractions |

| Semi-preparative HPLC/MPLC | Not specified | MeOH/H₂O (10:1 to 1:1) | Purified this compound |

Advanced Spectroscopic and Chromatographic Characterization of Gomisin M2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique employed in the structural elucidation of Gomisin M2. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are utilized to provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule jkchemical.comscispace.comsci-hub.se. The spectral data obtained from NMR experiments are typically compared with published data to confirm the identity and structure of isolated this compound jkchemical.comfda.govchemfaces.com. This comparative analysis is a standard approach in natural product chemistry for verifying the structure of known compounds sci-hub.se. The consistent spectroscopic data between the isolated compound and reported values serves as strong evidence for the correct structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and formula of this compound, as well as providing insights into its fragmentation pattern. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) has been used to analyze this compound, yielding a protonated molecular ion peak at m/z 387 [M+H]⁺. This is consistent with the molecular formula C₂₂H₂₆O₆ and a molecular weight of 386.44 g/mol . Ultra-high-performance chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has also been applied, showing a protonated molecular ion at m/z 387 and producing characteristic fragment ions. Analysis of these fragment ions provides valuable information about the substructures within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the structure of this compound. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrational modes of different chemical bonds within the molecule can be observed. Although specific IR spectral data for this compound are not extensively detailed in the provided sources, IR spectroscopy is mentioned as a technique used for its identification and characterization. This method complements NMR and MS by providing information about the presence of key functional groups such as hydroxyl, ether, and aromatic rings, which are expected in a lignan (B3055560) structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the purification, purity assessment, and quantitative analysis of this compound jkchemical.comscispace.com. Semi-preparative HPLC is often employed during the isolation process to obtain this compound from complex plant extracts jkchemical.comchemfaces.com. HPLC coupled with detectors such as a diode-array detector (DAD) or ultraviolet (UV) spectroscopy is used to assess the purity of isolated this compound scispace.comsci-hub.sefda.gov. Studies have reported high purity levels for isolated this compound, for instance, at least 94.2% and 94.8% purity confirmed by HPLC analysis jkchemical.comsci-hub.sefda.govchemfaces.com.

Furthermore, HPLC-UV methods have been developed for the quantitative analysis of this compound in various samples, such as Schisandra chinensis extracts scispace.com. These methods involve the creation of calibration curves to determine the concentration of this compound. Quantitative analysis methods have demonstrated good linearity with high correlation coefficients (R²) for this compound scispace.com.

Interactive Table 1: HPLC-UV Quantitative Parameters for this compound

| Parameter | Value |

| Correlation Coefficient (R²) | 0.9986 |

| Limit of Detection (LOD) | 0.05 μg/ml |

| Limit of Quantification (LOQ) | 0.14 μg/ml |

The developed HPLC methods also provide data on the limits of detection (LOD) and limits of quantification (LOQ), indicating the sensitivity of the method for detecting and quantifying this compound scispace.com. Intra-day and inter-day precision values are also determined to ensure the reliability and reproducibility of the quantitative analysis scispace.com.

In Vitro Investigations of Gomisin M2 Biological Activities

Anti-Inflammatory and Anti-Allergic Modulations

Gomisin M2 demonstrates significant anti-inflammatory and anti-allergic properties by targeting cellular pathways in both mast cells and keratinocytes.

Mast cells are central to allergic inflammation, releasing a variety of mediators upon activation. nih.gov this compound has been shown to intervene at several critical points in the mast cell activation cascade.

The activation of mast cells in allergic responses is often initiated by the cross-linking of the high-affinity IgE receptor, FcεRI. nih.gov This event triggers a signaling cascade starting with the activation of Src family tyrosine kinases, particularly Lyn and Fyn. nih.govfrontiersin.org In vitro studies using mouse bone marrow-derived mast cells (mBMMCs) have demonstrated that this compound effectively suppresses the phosphorylation of both Lyn and Fyn, which is essential for their activation. nih.gov

The inhibitory effect of this compound on these initial signaling molecules is comparable to that of PP2, a known Src kinase inhibitor. nih.gov This suggests that the primary molecular targets of this compound within the FcεRI pathway are likely Lyn and Fyn, as the compound did not alter the expression of the FcεRIα receptor itself. nih.gov By inhibiting these crucial upstream kinases, this compound effectively curtails the entire downstream signaling cascade responsible for mast cell-mediated allergic inflammation. nih.govnih.gov

Table 1: Effect of this compound on FcεRI-Mediated Signaling Proteins

| Signaling Protein | Effect of this compound Treatment | Mechanism |

|---|---|---|

| Lyn (phosphorylated) | Decreased | Inhibition of phosphorylation, preventing activation. nih.gov |

| Fyn (phosphorylated) | Decreased | Inhibition of phosphorylation, preventing activation. nih.gov |

| Syk (phosphorylated) | Decreased | Downstream effect of Lyn/Fyn inhibition. nih.gov |

| PLCγ1 (phosphorylated) | Decreased | Inhibition of a key molecule in the calcium signaling pathway. nih.gov |

| Akt (phosphorylated) | Decreased | Suppression of a downstream signaling molecule. nih.gov |

| NF-κB (p65) | Decreased Phosphorylation | Inhibition of a key transcription factor for pro-inflammatory cytokines. nih.gov |

Following the activation of Lyn and Fyn, a critical downstream event is the mobilization of intracellular calcium ([Ca2+]i), which acts as a vital second messenger for mast cell degranulation and cytokine production. nih.govfrontiersin.org this compound has been shown to effectively suppress this increase in intracellular calcium. nih.govnih.gov

The mechanism for this suppression is linked to the inhibition of upstream signaling molecules. By preventing the activation of Lyn and Fyn, this compound also inhibits the phosphorylation of downstream molecules crucial for calcium signaling, such as phospholipase Cγ (PLCγ) and phosphoinositide 3-kinase (PI3K). nih.gov This blockade disrupts the FcεRI-mediated signaling that leads to calcium release from intracellular stores, thereby mitigating mast cell activation. nih.govfrontiersin.org The inhibition of mast cell degranulation by this compound is directly associated with this suppression of intracellular calcium levels. nih.govfrontiersin.org

A hallmark of the acute allergic response is the degranulation of mast cells, which involves the release of pre-formed inflammatory mediators like histamine (B1213489) and β-hexosaminidase. nih.gov In vitro experiments have consistently shown that pre-treatment with this compound significantly inhibits the degranulation of various mast cell types, including mouse bone marrow-derived mast cells (mBMMCs), RBL-2H3 cells, and rat peritoneal mast cells (RPMCs). nih.gov

This inhibitory effect is dose-dependent and occurs following IgE-mediated stimulation. nih.gov The release of both histamine and β-hexosaminidase, a common marker for mast cell degranulation, was markedly reduced in the presence of this compound. nih.gov Research comparing this compound to other lignans (B1203133) from S. chinensis, such as schisandrin (B1198587) and gomisin A, found that this compound exhibited a slightly greater inhibitory effect on degranulation. nih.gov This action is directly linked to its ability to suppress intracellular calcium levels. nih.govfrontiersin.org

Table 2: Concentration-Dependent Inhibition of Mast Cell Degranulation by this compound

| Cell Type | Mediator Released | This compound Concentration (µM) | Observed Effect |

|---|---|---|---|

| mBMMCs | Histamine & β-hexosaminidase | 0.1 | Inhibition observed |

| 1 | Significant inhibition | ||

| 10 | Marked inhibition nih.gov | ||

| RBL-2H3 | Histamine & β-hexosaminidase | 0.1 | Inhibition observed |

| 1 | Significant inhibition | ||

| 10 | Marked inhibition nih.gov | ||

| RPMCs | Histamine & β-hexosaminidase | 0.1 | Inhibition observed |

| 1 | Significant inhibition | ||

| 10 | Marked inhibition nih.gov |

Beyond the immediate release of granular contents, activated mast cells also synthesize and secrete various pro-inflammatory cytokines that contribute to the later phases of allergic inflammation. nih.gov Key among these are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov In vitro studies on IgE-sensitized mBMMCs and RBL-2H3 cells revealed that this compound significantly suppresses both the gene expression and the release of TNF-α and IL-6. nih.gov

This effect was observed to be concentration-dependent. nih.gov The underlying mechanism involves the inhibition of the Akt and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical for the transcription of these cytokine genes. nih.gov By downregulating the production of TNF-α and IL-6, this compound can reduce the recruitment of other immune cells and temper the sustained inflammatory response characteristic of allergic reactions. nih.gov

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in Mast Cells

| Cytokine | Cell Type | This compound Concentration (µM) | Effect on Gene Expression & Secretion |

|---|---|---|---|

| TNF-α | mBMMCs & RBL-2H3 | 0.1 | Suppression observed |

| 1 | Significant suppression | ||

| 10 | Significant suppression nih.gov | ||

| IL-6 | mBMMCs & RBL-2H3 | 0.1 | Suppression observed |

| 1 | Significant suppression | ||

| 10 | Significant suppression nih.gov |

Keratinocytes, the primary cells of the epidermis, are active participants in skin inflammation. When stimulated by cytokines such as TNF-α and Interferon-gamma (IFN-γ), they produce inflammatory mediators that can exacerbate skin conditions. nih.gov In vitro studies using the human keratinocyte cell line HaCaT have shown that this compound possesses anti-inflammatory effects in this context. nih.govnih.gov

Pre-treatment with this compound at concentrations up to 10 µM, which was found to be non-cytotoxic, significantly reduced the gene expression of several pro-inflammatory cytokines and chemokines in TNF-α and IFN-γ-stimulated keratinocytes. nih.govnih.gov Specifically, this compound dose-dependently decreased the expression of IL-1β, IL-6, IL-8, CCL17, and CCL22. nih.govnih.gov The mechanism behind this anti-inflammatory action involves the inhibition of key transcription factors. This compound was found to suppress the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and prevent the nuclear translocation of NF-κB p65. nih.govnih.gov By blocking these signaling pathways, this compound effectively reduces the production of inflammatory mediators by keratinocytes. nih.gov

Table 4: Effect of this compound on Inflammatory Mediator Expression in Stimulated Keratinocytes (HaCaT cells)

| Mediator | Effect of this compound Pre-treatment | Underlying Mechanism |

|---|---|---|

| IL-1β | Decreased mRNA expression nih.govnih.gov | Inhibition of STAT1 phosphorylation and NF-κB nuclear translocation. nih.govnih.gov |

| IL-6 | Decreased mRNA expression nih.govnih.gov | |

| IL-8 (CXCL8) | Decreased mRNA expression nih.govnih.gov | |

| CCL17 (TARC) | Decreased mRNA expression nih.gov | |

| CCL22 (MDC) | Decreased mRNA expression nih.gov |

Keratinocyte-Based Inflammatory Responses

Inhibition of Inflammatory Signaling Pathways (STAT1, NF-κB)

This compound has demonstrated notable anti-inflammatory activity by directly targeting key signaling pathways. In studies involving human keratinocytes (HaCaT cells) stimulated by tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), this compound effectively inhibited the activation of both Signal Transducer and Activator of Transcription 1 (STAT1) and Nuclear Factor-kappa B (NF-κB). nih.govspandidos-publications.com The mechanism of inhibition involves preventing the phosphorylation of STAT1. nih.gov For the NF-κB pathway, this compound suppresses the degradation of its inhibitory protein, IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. nih.gov By blocking these critical transcription factors, this compound effectively curtails the downstream expression of various pro-inflammatory mediators. nih.govspandidos-publications.com These findings suggest that the anti-inflammatory effects of this compound are exerted by disrupting the STAT1 and NF-κB signaling cascades. spandidos-publications.com

Regulation of Inflammatory Cytokine and Chemokine Gene Expression

The inhibition of STAT1 and NF-κB signaling by this compound leads to a significant downregulation of inflammatory cytokine and chemokine gene expression. nih.gov In TNF-α/IFN-γ-stimulated keratinocytes, treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govmdpi.com Additionally, the expression of key chemokines, which are responsible for recruiting immune cells to sites of inflammation, was also suppressed. Specifically, this compound was found to reduce the gene expression of CXCL8 (also known as IL-8) and CCL22. nih.govmdpi.com Further studies in mouse models of skin inflammation confirmed these effects, showing reduced expression of IL-1β, IFN-γ, IL-17A, IL-23, TNF-α, and CXCL1 in skin tissue following this compound administration. spandidos-publications.com

Table 1: Regulation of Inflammatory Mediators by this compound in Activated Keratinocytes

| Mediator Type | Gene | Effect of this compound |

|---|---|---|

| Cytokine | IL-1β | Decreased Expression |

| Cytokine | IL-6 | Decreased Expression |

| Chemokine | CXCL8 (IL-8) | Decreased Expression |

Anti-Cancer Cell Biology Studies

Cytotoxic Effects on Diverse Cancer Cell Lines

This compound has exhibited potent cytotoxic activity against various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC). nih.gov In vitro studies have quantified this effect by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. Treatment of the human TNBC cell lines MDA-MB-231 and HCC1806 with this compound for 48 hours demonstrated significant, dose-dependent inhibition of cell proliferation. nih.gov The IC50 values were determined to be 60 µM for MDA-MB-231 cells and 57 µM for HCC1806 cells, highlighting its strong cytotoxic potential against these aggressive cancer cell types. nih.gov

Table 2: Cytotoxic Activity (IC50) of this compound on Breast Cell Lines after 48h Treatment

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 60 |

| HCC1806 | Triple-Negative Breast Cancer | 57 |

Specificity Against Cancer Cells Versus Non-Malignant Cells

A crucial aspect of a potential anti-cancer agent is its ability to selectively target cancer cells while sparing healthy, non-malignant cells. Research indicates that this compound possesses this desirable specificity. nih.gov When its cytotoxic effects were tested on the immortalized, non-cancerous breast epithelial cell line MCF10A, the viability was not significantly inhibited under the same conditions that were toxic to cancer cells. nih.gov The IC50 value for MCF10A was found to be 85 µM, which is considerably higher than the values observed for the TNBC cell lines MDA-MB-231 (60 µM) and HCC1806 (57 µM). nih.gov This differential activity suggests that this compound has a greater cytotoxic impact on malignant breast cancer cells compared to their non-malignant counterparts. nih.gov

Anti-Proliferative Mechanisms in Triple-Negative Breast Cancer (TNBC)

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are believed to drive tumor initiation, metastasis, and resistance to therapy. nih.gov The ability of cells to form non-adherent, three-dimensional spheres, known as mammospheres, in culture is a key characteristic of breast cancer stem cells (BCSCs). nih.govresearchgate.net this compound has been shown to dramatically inhibit the formation and growth of these mammospheres in both MDA-MB-231 and HCC1806 cell lines. nih.govresearchgate.net Treatment with this compound at concentrations ranging from 20 to 60 µM resulted in a significant decrease in both the size and number of mammospheres formed. nih.govresearchgate.net This finding indicates that this compound can effectively suppress the self-renewal capability of BCSCs, a critical mechanism for its anti-proliferative effects in TNBC. nih.govnih.gov

Downregulation of Wnt/β-Catenin Self-Renewal Pathway

This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and stem cell self-renewal. nih.gov Aberrant activation of this pathway is a hallmark of many cancers, contributing to tumor progression and the maintenance of cancer stem cells (CSCs). Research has demonstrated that this compound can effectively suppress this pathway in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and HCC1806. nih.gov

The mechanism of inhibition involves the modulation of key protein expression levels within the pathway. Specifically, this compound treatment leads to a significant downregulation of CyclinD1 and β-catenin. nih.gov Concurrently, it upregulates the phosphorylated form of β-catenin (p-β-catenin), which targets it for degradation. nih.gov This effect is mediated through the activation of Glycogen Synthase Kinase 3β (GSK3-β), as evidenced by an increase in its expression and a decrease in its phosphorylated (inactive) form, p-GSK3β. nih.gov These molecular changes collectively inhibit the transcriptional activity of the Wnt/β-catenin pathway, thereby suppressing the self-renewal capacity of breast CSCs. nih.gov

Table 1: Effect of this compound on Wnt/β-Catenin Pathway Proteins in Breast Cancer Cells

| Protein | Cell Line | Effect of this compound Treatment | Reference |

|---|---|---|---|

| CyclinD1 | MDA-MB-231, HCC1806 | Significantly downregulated | nih.gov |

| β-catenin | MDA-MB-231, HCC1806 | Significantly downregulated | nih.gov |

| p-GSK3β | MDA-MB-231, HCC1806 | Significantly downregulated | nih.gov |

| p-β-catenin | MDA-MB-231, HCC1806 | Upregulated | nih.gov |

Induction of Apoptosis via PARP and Caspase-3 Cleavage

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anti-tumor activity. Studies on breast cancer cell lines have demonstrated that this compound treatment leads to a dose-dependent increase in the number of apoptotic cells. nih.gov

The apoptotic process induced by this compound involves the activation of key executioner proteins. Western blot analyses have revealed that treatment with this compound results in a significant increase in the expression of cleaved caspase-3. nih.gov Caspase-3 is a critical mediator of apoptosis, and its cleavage from an inactive pro-enzyme into its active form is a hallmark of this process. bio-rad-antibodies.com Once activated, caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. cellsignal.com

One of the primary substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). bio-rad-antibodies.com The cleavage of PARP by caspase-3 is another key indicator of apoptosis. Research confirms that this compound treatment also leads to an increase in the levels of cleaved PARP. nih.gov The inactivation of PARP, which is involved in DNA repair, ensures that the cell does not attempt to repair the DNA damage that is a part of the apoptotic process, thus committing the cell to its demise. bio-rad-antibodies.com

Table 2: this compound-Induced Apoptosis Markers in Breast Cancer Cells

| Marker | Cell Line | Observation | Reference |

|---|---|---|---|

| Apoptotic Cell Number | MDA-MB-231, HCC1806 | Significantly increased in a dose-dependent manner | nih.gov |

| Cleaved Caspase-3 | MDA-MB-231, HCC1806 | Expression significantly increased | nih.gov |

Disruption of Mitochondrial Membrane Potential

In addition to inducing apoptosis through the caspase pathway, this compound has been found to disrupt the mitochondrial membrane potential (ΔΨm) in breast cancer stem cells (BCSCs). nih.gov The mitochondrion is a key organelle in the regulation of cell death, and the loss of its membrane potential is an early event in the intrinsic pathway of apoptosis. researchgate.net

Studies have shown that this compound treatment significantly decreases the fluorescence intensity of mitochondrial membrane potential-sensitive dyes, indicating a collapse of the ΔΨm. nih.gov This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn can activate the caspase cascade and lead to cell death. At a concentration of 20 μM, both this compound and the chemotherapy drug doxorubicin (B1662922) were observed to significantly decrease the mitochondrial membrane potential in BCSCs. nih.gov This suggests that targeting mitochondrial function is a key aspect of this compound's anti-cancer activity. nih.gov

Antioxidant Efficacy

Lignans, the class of compounds to which this compound belongs, are known to possess antioxidant properties. nih.gov These compounds can play a role in mitigating oxidative stress, which is implicated in a variety of diseases. While this compound is recognized as having anti-inflammatory and antioxidant activities, specific quantitative data on its antioxidant efficacy, such as IC50 values from standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are not extensively detailed in the available literature. nih.gov

Neurobiological Activities

The neurobiological activities of lignans from Schisandra chinensis have been a subject of increasing interest. While direct research on the neurobiological effects of this compound is still emerging, studies on related compounds and extracts provide insights into its potential activities. For instance, Gomisin N has demonstrated neuroprotective effects in models of Alzheimer's disease by combating oxidative stress through the activation of the Nrf2 signaling pathway. nih.gov Another related lignan (B3055560), Gomisin A, has been shown to have neuroprotective effects by inhibiting voltage-gated Na+ currents in pituitary cells. dntb.gov.ua

A crucial aspect of neuroinflammation and neurodegenerative diseases is the activation state of microglia, the resident immune cells of the central nervous system. frontiersin.org Activated microglia can exist in a pro-inflammatory (M1) state or an anti-inflammatory and neuroprotective (M2) state. nih.govfrontiersin.org Research on natural products suggests that compounds from Schisandra chinensis can modulate microglia polarization, promoting a shift from the neurotoxic M1 phenotype to the neuroprotective M2 phenotype. nih.gov This modulation of microglial activation represents a significant potential neurobiological activity for compounds like this compound. Furthermore, extracts of Schisandra chinensis, which contain this compound, have shown protective effects against neuronal cell death and have been found to ameliorate cognitive impairment in animal models, partly through the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway. mdpi.com These findings suggest that this compound may possess valuable neuroprotective properties, though more direct research is warranted.

Preclinical in Vivo Studies of Gomisin M2 Bioactivity

Evaluation in Allergic Inflammation Animal Models

Preclinical in vivo studies have utilized established animal models to evaluate the anti-allergic inflammatory effects of Gomisin M2, particularly focusing on immediate-type hypersensitivity reactions mediated by mast cells.

Passive Cutaneous Anaphylaxis (PCA) Models

The IgE-mediated passive cutaneous anaphylaxis (PCA) model is a widely used in vivo assay to assess local anaphylactic reactions involving mast cell activation in the dermal layer. In studies evaluating this compound, PCA reactions in mice, characterized by increased ear swelling and extravasation of Evans blue dye, were induced by challenging with dinitrophenyl-human serum albumin (DNP-HSA) after sensitization with anti-dinitrophenyl (DNP) IgE. Oral administration of this compound demonstrated a marked inhibition of these PCA reactions in a dose-dependent manner. frontiersin.orgnih.govresearchgate.netresearchgate.net This indicates that this compound can effectively suppress the local allergic inflammatory response triggered by IgE-mediated mast cell degranulation.

The following table summarizes representative findings from PCA models:

| Model Type | Sensitization Agent | Challenge Agent | Measured Outcome | This compound Effect | Source |

| IgE-mediated PCA | Anti-DNP IgE | DNP-HSA | Ear swelling | Markedly inhibited (dose-dependent) | frontiersin.orgnih.govresearchgate.netresearchgate.net |

| IgE-mediated PCA | Anti-DNP IgE | DNP-HSA | Evans blue extravasation | Markedly inhibited (dose-dependent) | frontiersin.orgnih.govresearchgate.netresearchgate.net |

Active Systemic Anaphylaxis (ASA) Models

The ovalbumin (OVA)-induced active systemic anaphylaxis (ASA) model is employed to evaluate systemic allergic reactions. In this model, mice are sensitized with OVA and subsequently challenged with the same antigen, leading to systemic anaphylactic responses such as hypothermia. Studies have shown that oral administration of this compound reduced ASA reactions in OVA-sensitized and challenged mice. frontiersin.orgnih.govresearchgate.net Beyond the reduction in hypothermia, this compound treatment also led to decreased levels of systemic inflammatory mediators, including histamine (B1213489), interleukin-4 (IL-4), and immunoglobulin E (IgE) production. frontiersin.orgnih.govresearchgate.net These findings suggest that this compound can mitigate the severity of systemic anaphylactic responses by suppressing the release of key allergic mediators.

The following table summarizes representative findings from ASA models:

| Model Type | Sensitization Agent | Challenge Agent | Measured Outcome | This compound Effect | Source |

| OVA-induced ASA | OVA | OVA | Hypothermia | Reduced | frontiersin.orgnih.govresearchgate.net |

| OVA-induced ASA | OVA | OVA | Histamine levels | Reduced | frontiersin.orgnih.govresearchgate.net |

| OVA-induced ASA | OVA | OVA | Interleukin-4 (IL-4) | Reduced | frontiersin.orgnih.govresearchgate.net |

| OVA-induced ASA | OVA | OVA | IgE production | Reduced | frontiersin.orgnih.govresearchgate.net |

Assessment in Dermatological Inflammation Animal Models

This compound's effects have also been investigated in animal models mimicking chronic inflammatory skin diseases, such as psoriasis and atopic dermatitis.

Psoriasis-like Skin Inflammation Models (e.g., Imiquimod-Induced)

The imiquimod (B1671794) (IMQ)-induced psoriasis mouse model is commonly used to study the pathogenesis of psoriasis and evaluate potential therapeutic agents. In this model, topical application of IMQ to the skin of mice induces psoriasis-like symptoms, including scaling, erythema, and increased skin thickness. Oral administration of this compound has been shown to suppress these symptoms in IMQ-induced psoriasis-like skin inflammation in mice. nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net The observed effects include reductions in skin thickness, Psoriasis Area Severity Index (PASI) scores for psoriasis lesions, and transepidermal water loss. nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net Furthermore, this compound treatment decreased myeloperoxidase (MPO)-associated cell infiltration in the skin, indicating a reduction in inflammatory cell recruitment. nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net

The following table summarizes representative findings from Imiquimod-induced psoriasis-like skin inflammation models:

| Model Type | Induction Agent | Measured Outcome | This compound Effect | Source |

| Imiquimod-induced | Imiquimod | Skin thickness | Reduced | nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net |

| Imiquimod-induced | Imiquimod | PASI scores | Reduced | nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net |

| Imiquimod-induced | Imiquimod | Transepidermal water loss | Reduced | nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net |

| Imiquimod-induced | Imiquimod | MPO-associated cell infiltration | Decreased | nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net |

Atopic Dermatitis (AD)-like Skin Lesion Models (e.g., DNCB/DFE-Induced)

Atopic dermatitis (AD) is another chronic inflammatory skin disease modeled in animals, often using sensitizing agents like 2,4-dinitrochlorobenzene (DNCB) and allergens such as Dermatophagoides farinae extract (DFE). In DNCB/DFE-induced AD-like skin lesion models in BALB/c mice, oral administration of this compound ameliorated the AD-like symptoms. mdpi.comresearchgate.netnih.govkribb.re.kr This amelioration was evidenced by a reduction in the severity of skin lesions.

The following table summarizes representative findings from DNCB/DFE-induced AD-like skin lesion models:

| Model Type | Induction Agent | Measured Outcome | This compound Effect | Source |

| DNCB/DFE-induced AD | DNCB/DFE | Severity of skin lesions | Ameliorated | mdpi.comresearchgate.netnih.govkribb.re.kr |

Histopathological and Immunological Assessment in Skin Inflammation

Histopathological and immunological evaluations in skin inflammation models provide deeper insights into the cellular and molecular mechanisms underlying the observed effects of this compound.

In the DNCB/DFE-induced AD model, oral administration of this compound resulted in reduced epidermal and dermal thickness, which are characteristic features of AD lesions. mdpi.comresearchgate.netnih.govkribb.re.kr Furthermore, this compound treatment decreased the infiltration of various inflammatory cells into the skin lesions, including tissue eosinophils, mast cells, and helper T cells. mdpi.comresearchgate.netnih.govkribb.re.krresearchgate.netnih.gov

Immunologically, this compound treatment in AD models suppressed the expression of several cytokines and chemokines in ear tissue, such as IL-1β, IL-4, IL-5, IL-6, IL-12a, and TSLP. mdpi.comresearchgate.netnih.govkribb.re.kr It also reduced the expression of IFN-γ, IL-4, and IL-17A in auricular lymph nodes. mdpi.comresearchgate.netnih.govkribb.re.kr Serum analysis revealed that this compound reduced the levels of IgE (both DFE-specific and total) and IgG2a in AD mice. mdpi.comresearchgate.netnih.govkribb.re.kr

In the IMQ-induced psoriasis model, this compound reduced pathologically increased levels of immunoglobulin G2a, MPO, and TNF-α in the serum. nih.govingentaconnect.comspandidos-publications.comnih.gov It also decreased the populations of T helper (Th)1 and Th17 cells in the spleen, which are key cell types involved in psoriasis pathogenesis. nih.govingentaconnect.comspandidos-publications.comnih.gov this compound treatment also decreased the gene expression of inflammatory-related cytokines and chemokines and inhibited the expression of signal transducer and activator of transcription 1 (STAT1) and nuclear factor-κB (NF-κB) in activated keratinocytes. nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.net Similarly, in the AD model, this compound inhibited STAT1 and NF-κB phosphorylation in DNCB/DFE-induced lesions and suppressed IL-1β, IL-6, CXCL8, and CCL22 in stimulated keratinocytes through the inhibition of STAT1 phosphorylation and NF-κB nuclear translocation. mdpi.comresearchgate.netnih.govkribb.re.kr

The following table summarizes key histopathological and immunological findings:

| Model Type | Assessment Type | Measured Outcome | This compound Effect | Source |

| DNCB/DFE-induced AD | Histopathology | Epidermal thickness | Reduced | mdpi.comresearchgate.netnih.govkribb.re.kr |

| DNCB/DFE-induced AD | Histopathology | Dermal thickness | Reduced | mdpi.comresearchgate.netnih.govkribb.re.kr |

| DNCB/DFE-induced AD | Histopathology | Infiltration of eosinophils, mast cells, helper T cells | Decreased | mdpi.comresearchgate.netnih.govkribb.re.krresearchgate.netnih.gov |

| DNCB/DFE-induced AD | Immunology (Ear tissue) | IL-1β, IL-4, IL-5, IL-6, IL-12a, TSLP expression | Suppressed | mdpi.comresearchgate.netnih.govkribb.re.kr |

| DNCB/DFE-induced AD | Immunology (Lymph nodes) | IFN-γ, IL-4, IL-17A expression | Reduced | mdpi.comresearchgate.netnih.govkribb.re.kr |

| DNCB/DFE-induced AD | Immunology (Serum) | DFE-specific IgE, total IgE, IgG2a levels | Reduced | mdpi.comresearchgate.netnih.govkribb.re.kr |

| IMQ-induced Psoriasis | Immunology (Serum) | IgG2a, MPO, TNF-α levels | Reduced | nih.govingentaconnect.comspandidos-publications.comnih.gov |

| IMQ-induced Psoriasis | Immunology (Spleen) | Th1 and Th17 cell populations | Decreased | nih.govingentaconnect.comspandidos-publications.comnih.gov |

| Skin Inflammation | Molecular (Keratinocytes) | STAT1 phosphorylation | Inhibited | nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govkribb.re.kr |

| Skin Inflammation | Molecular (Keratinocytes) | NF-κB activation/nuclear translocation | Inhibited | nih.govingentaconnect.comspandidos-publications.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govkribb.re.kr |

Anti-Cancer Xenograft Models

Breast Cancer Stem Cell Proliferation in Zebrafish Xenografts

Preclinical in vivo studies utilizing zebrafish xenograft models have investigated the bioactivity of this compound, specifically focusing on its effects on breast cancer stem cell (BCSC) proliferation. Research has demonstrated that this compound significantly inhibits the proliferation of triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and HCC1806, and suppresses mammosphere formation in breast CSCs. jkchemical.comfda.govcymitquimica.commedchemexpress.com This inhibitory effect extends to in vivo models, where this compound was shown to suppress the proliferation of MDA-MB-231 and HCC1806 xenografts in zebrafish. jkchemical.comfda.govcymitquimica.commedchemexpress.com

The studies involved microinjecting CSC-enriched MDA-MB-231-GFP or HCC1806 cells into 2-day post-fertilization (dpf) zebrafish embryos. jkchemical.com Following implantation, the zebrafish embryos were treated with this compound. jkchemical.com The proliferation of the xenografted cells was assessed by measuring fluorescence density at various time points, typically 0 hours, 24 hours, and 48 hours after implantation. jkchemical.com

Detailed research findings indicate that this compound's anti-BCSC activity is associated with the downregulation of the Wnt/β-catenin self-renewal pathway. jkchemical.comfda.govcymitquimica.commedchemexpress.comchemfaces.com Furthermore, this compound was found to induce apoptosis and disrupt the mitochondrial membrane potential in BCSCs. jkchemical.comfda.govcymitquimica.commedchemexpress.com Interestingly, this compound demonstrated the ability to block CSC growth in vivo at lower concentrations compared to those required to suppress tumor sphere formation in vitro, suggesting a potentially enhanced efficacy within the in vivo tumor microenvironment.

These findings collectively suggest that this compound possesses potent anti-cancer activity against breast cancer cell lines and, importantly, against breast CSCs in an in vivo zebrafish xenograft model. jkchemical.comfda.govcymitquimica.commedchemexpress.com The observed anti-BCSC activity highlights this compound as a promising candidate for further investigation as a potential therapeutic agent targeting BCSCs. jkchemical.comfda.govcymitquimica.commedchemexpress.com

| Cell Line (CSC-enriched) | Model | Treatment Concentration | Observed Effect on Proliferation (In Vivo) | Key Mechanism |

| MDA-MB-231 | Zebrafish Xenograft | 10 μM | Suppressed proliferation | Downregulation of Wnt/β-catenin pathway, Apoptosis induction |

| HCC1806 | Zebrafish Xenograft | 10 μM | Suppressed proliferation | Downregulation of Wnt/β-catenin pathway, Apoptosis induction |

Molecular Targets and Signaling Pathways of Gomisin M2

Tyrosine Kinase Modulation (Lyn, Fyn)

Gomisin M2 has been shown to exert inhibitory effects on specific Src family tyrosine kinases, namely Lyn and Fyn. These kinases are critical components in the initiation of signaling events mediated by the high-affinity IgE receptor (FcεRI) in mast cells nih.govfrontiersin.orgresearchgate.netsciopen.comnih.gov. Activation of Lyn and Fyn is an early and essential step in the cascade that leads to mast cell degranulation and the subsequent release of inflammatory mediators, a key process in allergic reactions nih.govfrontiersin.orgresearchgate.netnih.gov. Studies have demonstrated that this compound attenuates the activation of both Lyn and Fyn in mast cells stimulated via FcεRI nih.govfrontiersin.orgresearchgate.net. This attenuation of Lyn and Fyn activation by this compound is linked to its ability to inhibit mast cell degranulation and allergic inflammation nih.govfrontiersin.orgresearchgate.net.

Research Findings on Lyn and Fyn Modulation by this compound:

| Target Kinase | Cell Type | Stimulus | Observed Effect of this compound | Reference |

| Lyn | Mast cells | FcεRI activation | Attenuation of activation | nih.govfrontiersin.orgresearchgate.net |

| Fyn | Mast cells | FcεRI activation | Attenuation of activation | nih.govfrontiersin.orgresearchgate.net |

Transcription Factor Regulation (STAT1, NF-κB, IκBα)

This compound has been reported to modulate the activity of crucial transcription factors involved in inflammatory responses, specifically Signal Transducer and Activator of Transcription 1 (STAT1) and Nuclear Factor-kappa B (NF-κB) spandidos-publications.comnih.govnih.govmdpi.comresearchgate.net. In activated keratinocytes, which play a significant role in inflammatory skin conditions like psoriasis and atopic dermatitis, this compound has been shown to inhibit the phosphorylation of STAT1 spandidos-publications.comnih.govnih.govmdpi.comresearchgate.net. Furthermore, this compound interferes with the NF-κB signaling pathway by inhibiting the degradation of Inhibitor of kappa B alpha (IκBα) and preventing the nuclear translocation of NF-κB spandidos-publications.comnih.govnih.govmdpi.comresearchgate.net. The degradation of IκBα is typically required for NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting IκBα degradation and NF-κB translocation, this compound effectively suppresses the activation of this pathway spandidos-publications.comnih.govnih.govmdpi.comresearchgate.net. This dual inhibitory effect on STAT1 and NF-κB signaling contributes to this compound's anti-inflammatory properties by reducing the expression of inflammatory mediators spandidos-publications.comnih.govnih.govmdpi.com.

Research Findings on Transcription Factor Regulation by this compound:

| Target Transcription Factor/Protein | Cell Type | Stimulus | Observed Effect of this compound | Reference |

| STAT1 (Phosphorylation) | Activated keratinocytes | TNF-α and IFN-γ | Inhibition of phosphorylation | spandidos-publications.comnih.govnih.govmdpi.comresearchgate.net |

| NF-κB (Translocation) | Activated keratinocytes | TNF-α and IFN-γ | Inhibition of nuclear translocation | spandidos-publications.comnih.govnih.govmdpi.comresearchgate.net |

| IκBα (Degradation) | Activated keratinocytes | TNF-α and IFN-γ | Inhibition of degradation | spandidos-publications.comnih.govnih.govmdpi.comresearchgate.net |

Intracellular Ion Homeostasis (Calcium)

Regulation of intracellular calcium levels is vital for various cellular processes, including mast cell activation and degranulation. Research indicates that this compound influences intracellular ion homeostasis, specifically by suppressing intracellular calcium levels in mast cells nih.govfrontiersin.orgresearchgate.net. Increased intracellular calcium is a critical signal for mast cell degranulation and the subsequent release of allergic mediators like histamine (B1213489) and β-hexosaminidase nih.govfrontiersin.orgresearchgate.net. By inhibiting the elevation of intracellular calcium, this compound contributes to the suppression of mast cell degranulation and allergic inflammatory responses nih.govfrontiersin.orgresearchgate.net. Studies using fluorescent indicators like Fluo-3/AM have demonstrated that this compound mitigates the increase in intracellular calcium levels in a concentration-dependent manner in various types of mast cells nih.govfrontiersin.org.

Research Findings on Intracellular Calcium Modulation by this compound:

| Target Ion | Cell Type | Stimulus | Observed Effect of this compound | Measurement Method | Reference |

| Calcium | Mast cells | FcεRI activation | Inhibition of intracellular calcium increase | Fluo-3/AM fluorescence | nih.govfrontiersin.orgresearchgate.net |

Cell Cycle and Apoptosis Regulatory Proteins (PARP, Caspase-3, CyclinD1)

This compound has been shown to impact cell cycle progression and induce apoptosis, particularly in cancer cells. Studies on breast cancer cells have demonstrated that this compound treatment leads to the induction of apoptosis nih.govaging-us.comaging-us.comnih.gov. This apoptotic effect is evidenced by the cleavage of key proteins involved in the apoptotic pathway, including Caspase-3 and Poly (ADP-ribose) polymerase (PARP) nih.govaging-us.com. The activation of caspases, such as Caspase-3, and the subsequent cleavage of substrates like PARP are hallmarks of the execution phase of apoptosis nih.govaging-us.complos.orgmdpi.com. Furthermore, this compound has been reported to downregulate the expression of Cyclin D1 in breast cancer cells nih.govaging-us.comaging-us.com. Cyclin D1 is a protein that plays a crucial role in promoting cell cycle progression from the G1 to the S phase plos.org. The downregulation of Cyclin D1 by this compound suggests an effect on cell cycle regulation, potentially contributing to the inhibition of cancer cell proliferation nih.govaging-us.comaging-us.com.

Research Findings on Cell Cycle and Apoptosis Regulation by this compound:

| Target Protein | Cell Type | Observed Effect of this compound | Related Process | Reference |

| PARP (Cleaved) | Breast cancer cells | Increased expression | Apoptosis induction | nih.govaging-us.com |

| Caspase-3 (Cleaved) | Breast cancer cells | Increased expression | Apoptosis induction | nih.govaging-us.com |

| Cyclin D1 | Breast cancer cells | Downregulated expression | Cell cycle regulation | nih.govaging-us.comaging-us.com |

Stem Cell Self-Renewal Pathways (Wnt/β-Catenin, GSK3β)

This compound has been investigated for its effects on cancer stem cells (CSCs), which are implicated in tumor initiation, progression, and recurrence nih.govaging-us.comaging-us.comnih.govmdpi.com. Research indicates that this compound suppresses the proliferation of breast CSCs and inhibits their self-renewal capabilities nih.govaging-us.comaging-us.comnih.gov. A key mechanism underlying these effects is the downregulation of the Wnt/β-Catenin signaling pathway nih.govaging-us.comaging-us.comnih.govaging-us.commdpi.comsci-hub.se. The Wnt/β-Catenin pathway is known to play a critical role in regulating stem cell self-renewal in various cancers nih.govmdpi.commdpi.com. Studies have shown that this compound treatment leads to a significant downregulation of β-catenin levels nih.govaging-us.comaging-us.com. Furthermore, this compound affects Glycogen Synthase Kinase 3 beta (GSK3β), a kinase involved in the degradation of β-catenin nih.govaging-us.com. This compound has been shown to activate GSK3β (indicated by changes in its phosphorylation status), which promotes the degradation of β-catenin, thereby downregulating the Wnt/β-Catenin pathway nih.govaging-us.com. This modulation of the Wnt/β-Catenin pathway and its components like β-catenin and GSK3β is a significant mechanism by which this compound inhibits breast cancer stem cell proliferation and self-renewal nih.govaging-us.comaging-us.com.

Research Findings on Stem Cell Self-Renewal Pathway Regulation by this compound:

| Target Pathway/Protein | Cell Type | Observed Effect of this compound | Related Process | Reference |

| Wnt/β-Catenin pathway | Breast cancer stem cells | Downregulation | Inhibition of self-renewal | nih.govaging-us.comaging-us.comnih.govaging-us.commdpi.comsci-hub.se |

| β-Catenin | Breast cancer stem cells | Downregulated levels | Inhibition of self-renewal | nih.govaging-us.comaging-us.com |

| GSK3β | Breast cancer stem cells | Activation (modulation of phosphorylation) | β-Catenin degradation | nih.govaging-us.com |

Derivatives and Structure Activity Relationship Sar Research

Synthesis of Novel Gomisin M2 Analogues

The synthesis of novel this compound analogues is an active area of research, driven by the desire to improve upon the parent compound's therapeutic potential. While direct synthesis of this compound analogues is explored, related lignan (B3055560) structures from the Schisandra genus also serve as scaffolds for generating novel derivatives. For instance, studies have focused on synthesizing derivatives of other gomisin types, such as Gomisin B, by introducing structural modifications at specific positions, like the C-7' position, through reactions like diastereoselective Michael addition followed by regioselective Huisgen 1,3-dipolar cycloaddition reactions. nih.gov These synthetic efforts yield a series of derivatives that are then evaluated for their biological activities, such as anticancer effects. nih.gov Another approach involves the synthesis of nitrogen-containing biphenyl (B1667301) compounds based on the dibenzocyclooctadiene lignan structure of this compound, aiming to develop novel inhibitors with activity against conditions like HIV-1. researchgate.net

Comparative Biological Activity of Related Lignans (B1203133)

Comparative studies of the biological activities of this compound and related lignans from the Schisandra genus provide valuable insights into structure-activity relationships. Schisandra chinensis contains various active lignans, including deoxyschisandrin, γ-schisandrin, schisandrin (B1198587), schisandrin A, schisandrin B, schisandrin C, gomisin A, gomisin N, gomisin G, gomisin J, and wuweizisu C, in addition to this compound. mdpi.comnih.govbohrium.comfrontiersin.orgnih.govresearchgate.netnih.gov

Research indicates that among certain lignans, this compound has shown slightly greater antiallergic properties through the suppression of mast cell activation compared to other lignans like schisandrin and gomisin A. mdpi.comfrontiersin.org Studies comparing the anti-inflammatory activity of extracts from different Schisandra species, such as S. rubriflora and S. chinensis, and their individual lignans have revealed varying levels of activity. nih.gov For example, certain individual lignans like 6-O-benzoylgomisin O, schisandrin, gomisin D, gomisin N, and schisantherin A have demonstrated significant inhibitory activities against enzymes involved in inflammation, such as 15-LOX, COX-1, and COX-2. nih.gov

Interactive Table 1: Comparative Lignan Content in Different Parts of Schisandra chinensis (Example Data from Search Results)

| Lignan | Fruit (mg/g) | Stem (mg/g) | Leaf (mg/g) | Seed (mg/g) |

| Schisandrol A | Higher | Lower | Lower | Lower |

| Gomisin D | Lower | Higher | Lower | Higher |

| Gomisin J | Higher | Lower | Lower | Lower |

| Schisandrol B | Lower | Higher | Lower | Higher |

| Angeloylgomisin H | - | - | - | - |

| Gomisin G | - | - | - | - |

| Schisantherin A | - | - | - | - |

| Schisandrin B | - | - | - | - |

| Schisandrin C | - | - | - | - |

Note: Data is illustrative based on findings indicating variations in content across plant parts frontiersin.org. Specific numerical values vary depending on the study and plant source.

Exploration of Modified Efficacy and Pharmacodynamic Properties

Research explores how structural modifications to this compound and its analogues can lead to modified efficacy and pharmacodynamic properties. Studies on this compound have elucidated some of its mechanisms of action, particularly in the context of its anti-inflammatory and anti-allergic effects. GM2 has been shown to inhibit mast cell degranulation and the secretion of pro-inflammatory cytokines by suppressing intracellular calcium levels and attenuating FcεRI-mediated activation of signaling molecules, including Lyn and Fyn pathways. nih.govfrontiersin.orgresearchgate.netnih.gov Furthermore, GM2 has demonstrated anti-inflammatory effects by inhibiting STAT1 phosphorylation and the nuclear translocation of NF-κB in activated keratinocytes, leading to decreased expression of inflammatory cytokines and chemokines like IL-1β, IL-6, CXCL8, and CCL22. mdpi.comnih.govspandidos-publications.comnih.gov

The exploration of modified efficacy involves synthesizing analogues and testing their biological activities to identify compounds with enhanced potency or selectivity for specific targets. For instance, synthesizing derivatives of related lignans like Gomisin B has led to the identification of compounds with potent cytotoxic activity against cancer cell lines, sometimes exceeding that of standard drugs. nih.gov These studies often involve detailed biological evaluations and docking studies to understand the interaction of the synthesized analogues with their molecular targets, providing insights into the structural features crucial for activity. nih.gov

Future Research Directions and Therapeutic Prospects

Further Mechanistic Elucidation in Disease Pathogenesis

Further research is needed to fully elucidate the molecular mechanisms by which Gomisin M2 exerts its effects in various disease models. Studies have begun to uncover some of these pathways, particularly in the context of inflammation and cancer. For instance, this compound has been shown to inhibit mast cell-mediated allergic inflammation by attenuating the activation of FcεRI-mediated Lyn and Fyn kinases and suppressing intracellular calcium levels. nih.govresearchgate.net In cancer research, this compound has been observed to induce apoptosis in triple-negative breast cancer cells, potentially through the cleavage of PARP and Caspase-3 proteins. nih.govresearchgate.net It has also been suggested to downregulate the Wnt/β-catenin self-renewal pathway in breast cancer stem cells. nih.govresearchgate.net In models of atopic dermatitis and psoriasis, this compound has demonstrated inhibitory effects on inflammatory signaling pathways, including the suppression of STAT1 phosphorylation and NF-κB nuclear translocation in keratinocytes. nih.govmdpi.comresearchgate.net Despite these findings, a comprehensive understanding of all the molecular targets and signaling cascades influenced by this compound in different pathological conditions is still a critical area for future investigation.

Potential as a Lead Compound for Drug Development

The observed biological activities of this compound highlight its potential as a lead compound for the development of new therapeutic agents. Its anti-inflammatory and anti-allergic properties suggest its relevance for conditions like allergic inflammatory diseases, atopic dermatitis, and psoriasis. nih.govnih.govmdpi.com The demonstrated anti-cancer effects, particularly against breast cancer stem cells, indicate its promise in oncology. nih.govresearchgate.net Furthermore, studies have reported anti-HIV activity for this compound. medchemexpress.comchemfaces.com The dibenzocyclooctadiene lignan (B3055560) structure of this compound provides a chemical scaffold that could be modified and optimized to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. mdpi.combohrium.com Further medicinal chemistry efforts are warranted to explore structural modifications and evaluate their impact on the compound's biological activity and safety profile.

Exploration in Other Disease Models

While research has focused on the effects of this compound in inflammatory conditions, allergies, and certain cancers, its potential in other disease models warrants further exploration. Given that Schisandra chinensis lignans (B1203133), in general, have shown neuroprotective properties and are used in traditional medicine for neurological diseases, investigating the effects of this compound in models of neurodegenerative disorders, such as Alzheimer's disease, could be beneficial. medchemexpress.combohrium.comfrontiersin.org The broad anti-inflammatory and antioxidant activities associated with lignans suggest potential applications in other inflammatory or oxidative stress-related conditions. mdpi.combohrium.com Exploring its effects in models of liver disease, cardiovascular disease, or metabolic disorders could reveal additional therapeutic opportunities. bohrium.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.